molecular formula C25H24N4O7S3 B2372477 (Z)-ethyl 2-(2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-22-2

(Z)-ethyl 2-(2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2372477
CAS No.: 865248-22-2
M. Wt: 588.67
InChI Key: FHXXHOAJCOROFH-RFBIWTDZSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an ethyl group, a benzoyl group, a sulfamoyl group, and a thiazole ring. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoyl and thiazole groups suggests that the compound could have aromatic character .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the benzoyl group might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the sulfamoyl groups could impact the compound’s solubility in water .

Scientific Research Applications

GPIIb/IIIa Integrin Antagonists

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a compound with a similar structural framework, is a highly potent and orally active fibrinogen receptor antagonist. It's significant for its human platelet aggregation inhibitory activity and oral availability, showing potential for antithrombotic treatment in acute phases (Hayashi et al., 1998).

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

This research outlines the preparation of compounds similar in structure by interacting ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives. These processes involve room temperature reactions in EtOH/TEA solution, leading to novel compounds used for further chemical synthesis (Mohamed, 2014).

Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides

Compounds with a similar structural makeup have been synthesized and tested for anticancer activity against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, indicating their potential in cancer treatment (Ravinaik et al., 2021).

Synthesis and Characterization of Arylidene Compounds from 2-Iminothiazolidine-4-one derivatives

A study that describes the synthesis and characterization of new arylidene compounds, including the preparation of 2-chloro-N-(4-(6-methyl benzo [d] thiazol-2-yl) phenyl) acetamide, indicates the versatility of similar compounds in creating diverse chemical structures with potential biological activities (Azeez & Abdullah, 2019).

Synthesis of MICA Activated Thioester

The synthesis of a key intermediate for Cefixime and Carumonam, resembling the structure of the queried compound, highlights the compound's importance in the pharmaceutical industry. It demonstrates the compound's role in synthesizing clinically significant antibiotics (Da-kui, 2009).

Properties

IUPAC Name

ethyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O7S3/c1-3-36-23(30)16-29-21-14-13-20(38(26,32)33)15-22(21)37-25(29)27-24(31)17-9-11-19(12-10-17)39(34,35)28(2)18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3,(H2,26,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXXHOAJCOROFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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